molecular formula C11H9Cl2NS B2717411 4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole CAS No. 73765-41-0

4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole

Cat. No.: B2717411
CAS No.: 73765-41-0
M. Wt: 258.16
InChI Key: JKOSBKMDYGIXOQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole ( 73765-41-0) is a high-value synthetic building block in medicinal chemistry and drug discovery. With the molecular formula C 11 H 9 Cl 2 NS and a molecular weight of 258.17 , this compound is characterized by its reactive chloromethyl group and the distinct 1,3-thiazole heterocycle. The 1,3-thiazole scaffold is a privileged structure in pharmacology, found in numerous FDA-approved drugs, and is known for its diverse biological activities . This makes derivatives of this core structure a subject of intense research interest, particularly in the development of novel therapeutic agents. The specific molecular architecture of this compound, featuring two distinct reactive sites, allows researchers to efficiently synthesize more complex molecules for screening and development. It is supplied as a research-grade chemical and must be used exclusively by qualified professionals in a controlled laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NS/c12-6-10-7-15-11(14-10)5-8-1-3-9(13)4-2-8/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOSBKMDYGIXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole typically involves the reaction of 4-chlorobenzyl chloride with thioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired quality for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and reduced thiazole derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Overview

4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole is a thiazole derivative that has gained attention in scientific research due to its diverse applications in medicinal chemistry, biological studies, and materials science. This compound is characterized by its unique structural features, including a chloromethyl group and a 4-chlorophenyl substituent, which enhance its reactivity and interaction with various biological targets.

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent in treating various diseases. It has shown promise in the following areas:

  • Antimicrobial Activity : Studies indicate that thiazole derivatives exhibit significant antibacterial properties. Research has demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
  • Anticancer Properties : The compound has been evaluated for its efficacy against various cancer cell lines. In vitro studies suggest that it induces apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

Biological Studies

Research into the biological mechanisms of this compound reveals several key interactions:

  • Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzymes critical for bacterial cell wall synthesis and fungal ergosterol biosynthesis.
  • Receptor Modulation : The thiazole ring interacts with specific receptors, influencing cellular signaling pathways that may lead to antimicrobial or anticancer effects .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated superior activity against resistant strains of bacteria compared to conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Potential

In another investigation, researchers tested the effects of this thiazole derivative on cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The findings revealed significant inhibition of cell proliferation and induction of apoptosis in a dose-dependent manner, suggesting its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloromethyl and chlorophenylmethyl groups enhances its binding affinity and specificity towards these targets. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)phenylmethanamine: Similar in structure but lacks the thiazole ring.

    Chloromethyl methyl ether: Contains a chloromethyl group but differs in its overall structure and applications.

    4-Chloromethylphenol: Similar functional groups but different core structure.

Uniqueness

4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole is unique due to the presence of both the thiazole ring and the chloromethyl and chlorophenylmethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Biological Activity

Overview

4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This compound features a chloromethyl group and a chlorophenylmethyl group, contributing to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C11H10Cl2N2S\text{C}_{11}\text{H}_{10}\text{Cl}_2\text{N}_2\text{S}

This structure includes a thiazole ring, which is known for its biological significance and versatility in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloromethyl and chlorophenylmethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context in which the compound is studied.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antifungal Activity

Thiazole derivatives are also investigated for their antifungal properties. Compounds similar to this compound have displayed activity against fungal pathogens, suggesting potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, it has shown promising results against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's cytotoxic effects are linked to its ability to induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers like Bax and caspase-9 .

Table: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7Data not availableInduces apoptosis
Related Thiazole DerivativeMCF-75.73Apoptosis induction
Related Thiazole DerivativeHepG212.15Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of thiazole derivatives against Staphylococcus aureus , revealing significant inhibition at low concentrations. This suggests that structural modifications in thiazoles can enhance their antimicrobial potency.
  • Cytotoxicity Assessment : In vitro studies on MCF-7 cells demonstrated that treatment with this compound resulted in a marked decrease in cell viability, indicating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazoles. Modifications to the substituents on the thiazole ring can lead to variations in biological potency. For instance, the presence of electron-withdrawing groups like chlorine enhances antiproliferative activity by increasing electron deficiency at reactive sites .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole?

  • Methodology : The compound is commonly synthesized via Hantzsch condensation between thiosemicarbazones and α-bromo ketones (e.g., 2-bromo-4’-chloroacetophenone) under reflux conditions in ethanol or methanol. For example, thiosemicarbazones derived from aldehydes react with α-bromo ketones to form the thiazole core . Alternatively, heterogeneous catalysis using PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C yields derivatives with high purity after recrystallization in aqueous acetic acid .
  • Key Considerations : Monitor reaction progress via TLC and confirm product purity using melting point analysis and spectroscopic techniques.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : The ¹H NMR spectrum typically shows signals for the chloromethyl group (δ ~4.6–4.8 ppm, singlet) and aromatic protons (δ ~7.2–7.5 ppm). ¹³C NMR confirms the thiazole ring carbons (δ ~160–170 ppm for C-2 and C-4) .
  • X-ray Crystallography : Single-crystal X-ray diffraction reveals dihedral angles between the thiazole ring and substituted phenyl groups (e.g., ~80–85°), influencing molecular packing .
  • IR : Stretching vibrations for C-Cl (650–750 cm⁻¹) and C=S (1100–1250 cm⁻¹) are critical markers .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound?

  • Methodology : Molecular docking and MD simulations evaluate binding affinities to target enzymes (e.g., trypanothione reductase in Leishmania spp.). Use software like AutoDock Vina to model interactions with active-site residues (e.g., hydrogen bonds with Glu466 or hydrophobic contacts with Phe396) .
  • Data Interpretation : Compare in silico results with in vitro IC₅₀ values (e.g., 12–25 µM against Leishmania amazonensis) to validate predictive models .

Q. How do structural modifications influence its antimicrobial efficacy?

  • Methodology : Synthesize derivatives by replacing the chlorophenyl group with fluorophenyl or methoxyphenyl substituents. Evaluate structure-activity relationships (SAR) via:

  • MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
  • Electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) enhance membrane penetration, improving potency by 2–4-fold .
    • Contradictions : Some analogs show reduced activity due to steric hindrance, emphasizing the need for balanced hydrophobicity .

Q. What analytical challenges arise in resolving conflicting spectral data for derivatives?

  • Case Study : Discrepancies in ¹H NMR chemical shifts for hydrazone-linked derivatives (δ 9.05 ppm vs. δ 8.2 ppm) may arise from tautomerism or solvent effects. Use variable-temperature NMR or 2D COSY to resolve ambiguities .
  • Best Practices : Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular formulas .

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